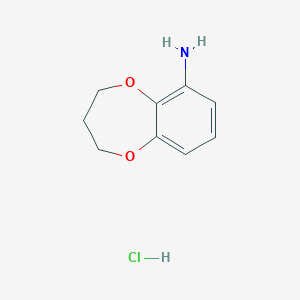![molecular formula C23H19ClFN3O3S B2666105 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 1031670-11-7](/img/structure/B2666105.png)
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O3S and its molecular weight is 471.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
One study focused on the spectroscopic and quantum mechanical analysis of bioactive benzothiazolinone acetamide analogs. The study investigated their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds showed good light-harvesting efficiency and free energy of electron injection, suggesting their utility in photovoltaic cells. Additionally, their non-linear optical (NLO) activity was evaluated, indicating potential applications in material science (Mary et al., 2020).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors
Another research avenue involves the structure-activity relationships of PI3K/mTOR dual inhibitors. A compound with a similar structure was investigated for its metabolic stability and in vitro and in vivo efficacy as an inhibitor. This highlights the potential use of such compounds in cancer research or as a part of therapeutic strategies targeting the PI3K/mTOR pathways (Stec et al., 2011).
Cytotoxic Activity of Sulfonamide Derivatives
Research on novel sulfonamide derivatives, including those with benzothiazole structures, has shown significant cytotoxic activity against cancer cell lines. This suggests the compound could be explored for its potential anticancer properties or as a lead compound in the development of new chemotherapeutic agents (Ghorab et al., 2015).
Antipsychotic Potential
A study on a series of novel potential antipsychotic agents provides insight into the pharmacological evaluation of compounds with certain structural features. Although the exact mechanism of action and therapeutic profiles may differ, research on such compounds can contribute to the development of new treatments for psychiatric disorders (Wise et al., 1987).
Herbicide and Pesticide Applications
Research on N-derivatives of chloroacetamides and their characterization by X-ray powder diffraction points towards applications in developing potential pesticides. Such studies underscore the importance of chemical research in agriculture, focusing on the synthesis and characterization of new compounds for pest control (Olszewska et al., 2011).
properties
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,6-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-14-6-5-7-15(2)22(14)26-21(29)13-28-27-23(17-8-3-4-9-19(17)25)18-12-16(24)10-11-20(18)32(28,30)31/h3-12H,13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLOKHYVOHJPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-thiazol-2-yl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2666022.png)
![N-(2-methoxyethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2666023.png)


![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-3-phenylpropanoate](/img/structure/B2666026.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/no-structure.png)
![5-((3-chlorobenzyl)thio)-1-ethyl-6-(4-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2666028.png)



![8-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B2666033.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2666036.png)
![Diethyl 2-hydroxy-6-{2-[1-(4-nitrophenyl)-4-piperidinylidene]hydrazino}-3,5-pyridinedicarboxylate](/img/structure/B2666038.png)
![10-methoxy-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B2666045.png)